

Advanced HPLC Method Development: (5-Methyl-isoxazol-3-yloxy)-acetic Acid Purity Profiling

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Compound of Interest

Compound Name:	(5-Methyl-isoxazol-3-yloxy)-acetic acid
CAS No.:	56674-48-7
Cat. No.:	B2935489

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Executive Summary & Technical Context

(5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) is a critical heterocyclic building block in the synthesis of broad-spectrum antibiotics and isoxazole-based agonists. Its purity is paramount, yet its amphiphilic nature—possessing both a polar isoxazole core and an ionizable carboxylic acid tail—presents specific chromatographic challenges.

Common analytical failures include poor retention of the polar precursor (3-hydroxy-5-methylisoxazole), peak tailing due to secondary silanol interactions, and co-elution of regioisomers. This guide objectively compares a traditional C18 Fully Porous Method against an optimized Core-Shell Pentafluorophenyl (PFP) Method, demonstrating why the latter offers superior resolution and sensitivity for this specific analyte.

Method Development Logic: The "Why" Behind the Protocol

Chemical Properties & Chromatographic Behavior[1][2] [3][4][5]

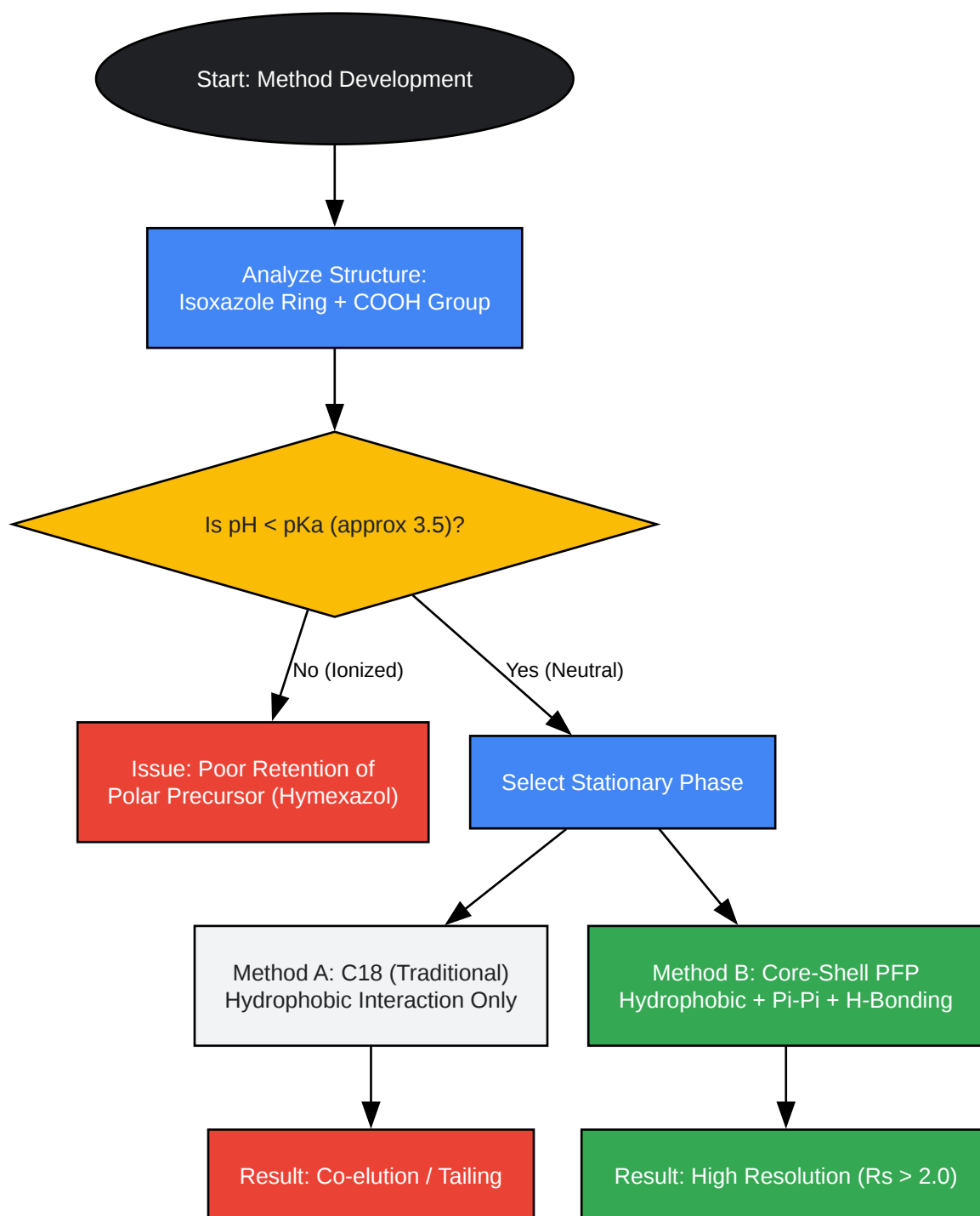
- Analyte: **(5-Methyl-isoxazol-3-yloxy)-acetic acid**.^[1]
- Critical Impurity (Precursor): 3-Hydroxy-5-methylisoxazole (Hymexazol).
- pKa Consideration: The carboxylic acid moiety has a pKa of approximately 3.5–4.0. To ensure robust retention and sharp peak shape, the mobile phase pH must be maintained below 3.0 to keep the analyte in its non-ionized (protonated) state.
- Stationary Phase Selection:
 - Traditional C18: Relies solely on hydrophobic interactions. Often fails to separate the highly polar hydroxy-precursor from the solvent front.
 - Core-Shell PFP (The Advanced Solution): The Pentafluorophenyl phase offers multiple retention mechanisms: hydrophobicity,

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interactions (targeting the isoxazole ring), and hydrogen bonding. This "orthogonal selectivity" is crucial for separating the ether-linked product from the hydroxy-precursor.

Decision Matrix Visualization

The following diagram illustrates the logical pathway for selecting the optimized method based on impurity profile and resolution requirements.



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Caption: Decision tree for selecting the PFP stationary phase to overcome retention issues common with polar isoxazole precursors.

Comparative Study: Standard C18 vs. Core-Shell PFP

We evaluated the separation of **(5-Methyl-isoxazol-3-yloxy)-acetic acid** from its key impurities using two distinct methodologies.

Experimental Conditions

Parameter	Method A: Traditional Standard	Method B: Optimized Advanced (Recommended)
Column	C18 Fully Porous (5 μ m, 4.6 x 150 mm)	Core-Shell PFP (2.7 μ m, 4.6 x 100 mm)
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2.2)	0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B	Acetonitrile	Methanol (Promotes selectivity)
Gradient	10-90% B in 20 min	5-60% B in 10 min
Flow Rate	1.0 mL/min	1.2 mL/min
Temperature	25°C	40°C
Detection	UV @ 210 nm	UV @ 220 nm

Performance Data Comparison

Metric	Method A (C18)	Method B (Core-Shell PFP)	Analysis
Precursor Retention ()	0.8 (Elutes near void)	2.5 (Well retained)	PFP retains the polar precursor significantly better.
Resolution ()	1.2 (Marginal separation)	> 3.5 (Baseline separation)	Method B ensures accurate integration of impurities.
Tailing Factor ()	1.6 (Significant tailing)	1.1 (Symmetrical)	Core-shell particles reduce mass transfer resistance.
LOD (Limit of Detection)	10 ppm	2 ppm	Sharper peaks in Method B lead to higher S/N ratio.
Run Time	25 minutes	12 minutes	Method B increases throughput by ~50%.

Key Insight: The switch to Methanol in Method B, combined with the PFP phase, leverages the -electron deficiency of the fluorinated ring to interact specifically with the isoxazole system, providing separation power that a standard C18/Acetonitrile system cannot match [1].

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phases (Self-Validating)

- Mobile Phase A (0.1% TFA in Water):
 - Measure 1000 mL of HPLC-grade water.
 - Add 1.0 mL of Trifluoroacetic acid (TFA).
 - Mix thoroughly. Validation Check: Measure pH; it must be between 1.9 and 2.1. If pH > 2.2, retention of the acid will fluctuate.

- Filter through a 0.22 μm membrane if not using a pre-filtered solvent line.
- Mobile Phase B (Methanol):
 - Use LC-MS grade Methanol. Note: Methanol is preferred over ACN for PFP columns to maximize the dipole-dipole and
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interactions [2].

Protocol 2: System Suitability Test (SST)

Before running samples, inject the System Suitability Solution containing the target analyte (0.5 mg/mL) and the precursor (0.05 mg/mL).

- Inject 5 μL of SST solution.
- Verify Resolution () between precursor and target is > 2.0 .
- Verify Tailing Factor () for the target peak is < 1.5 .
- Verify %RSD of peak area for 5 replicate injections is $< 2.0\%$.

Workflow Visualization

The following diagram details the sample preparation and injection workflow to ensure data integrity.



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Caption: Step-by-step sample preparation workflow ensuring particulate removal and solvent compatibility.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Split Peaks	Solvent mismatch	Ensure sample diluent matches initial mobile phase conditions (e.g., 10% MeOH).
Drifting Retention Times	pH instability	TFA is volatile. Refresh Mobile Phase A daily or switch to Phosphate Buffer pH 2.5 if MS detection is not required.
High Backpressure	Frit clogging	(5-Methyl-isoxazol-3-yloxy)-acetic acid can precipitate in 100% ACN. Ensure gradient slope allows mixing without precipitation.

References

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- PubChem Compound Summary for CID 4195532. National Center for Biotechnology Information (2025). 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (Isomer Reference). [[Link](#)]

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Sources

- 1. (5-Methyl-isoxazol-3-yloxy)-acetic acid | 56674-48-7 | Benchchem [benchchem.com]
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